Mercuric iodide

Description

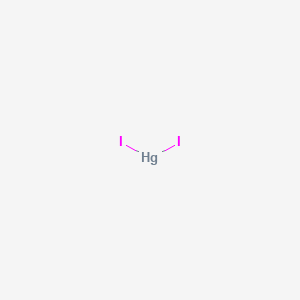

Mercury diiodide is a mercury coordination entity composed of mercury and iodine with formula HgI2.

Mercury(II) iodide is an iodide of mercury that occurs naturally as the mineral coccinite. It is a semiconductor and also used in x-ray and gamma ray detection, as well as veterinary medicine. Mercury is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure. It is a naturally occuring substance, and combines with other elements such as chlorine, sulfur, or oxygen to form inorganic mercury compounds (salts). Mercury also combines with carbon to make organic mercury compounds. (L1, L438)

See also: Mercuric cation (has active moiety) ... View More ...

Properties

IUPAC Name |

diiodomercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.2HI/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDLHELOZYVNJE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Hg]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgI2 | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | mercury(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercury iodide appears as a scarlet-red odorless tasteless powder. Sensitive to light. Insoluble in water and sinks in water. At elevated temperatures turns yellow but turns back to red upon cooling. Poison., Light-sensitive red solid; turns yellow at 130 deg C; [Merck Index] | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

669 °F at 760 mmHg (USCG, 1999), 350 °C | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.006 g/100 g water @ 25 °C, 1 g/115 ml alcohol; 1 g/20 ml boiling alcohol; 1 g/120 ml ether; 1 g/60 ml acetone; 1 g/910 ml chloroform; 1 g/75 ml ethyl acetate; 1 g/260 ml carbon disulfide; 1 g/230 ml olive oil; 1 g/50 ml castor oil, 1 g dissolves readily in alkali iodides, mercuric chloride, Na2S2O3, Soluble in boiling water and in solutions of sodium thiosulfate or potassium iodide or other hot alkali chloride solutions; almost completely insoluble in water. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 6.28 | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

100 mm Hg at 261.8 °C; 400 mm Hg at 324.2 °C | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Scarlet-red, heavy, powder, Red or yellow form, Red tetrahedral crystal or powder | |

CAS No. |

7774-29-0 | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercuric iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mercury iodide (HgI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

495 °F (USCG, 1999), 259 °C | |

| Record name | MERCURY IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the History and Discovery of Mercuric Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercuric iodide (HgI₂), a compound with a rich and multifaceted history, has transitioned from an early pigment and controversial therapeutic agent to a material of interest in modern semiconductor technology. This technical guide provides an in-depth exploration of the discovery, synthesis, properties, and applications of this compound, with a focus on the scientific and technical details relevant to researchers and professionals in drug development and materials science.

Historical Context: The Prelude to Discovery

The story of this compound is intrinsically linked to the discovery of its constituent elements, mercury and iodine.

-

Mercury (Hg): Known since antiquity, mercury was a substance of great interest to alchemists and early chemists. Its unique properties as a liquid metal made it a cornerstone of alchemical theory and early chemical experimentation. By the early 19th century, the chemistry of mercury and its salts, such as mercuric chloride (HgCl₂), was well-established.

-

Iodine (I): The discovery of iodine was a pivotal moment in early 19th-century chemistry. In 1811, French chemist Bernard Courtois accidentally isolated a new substance while extracting sodium and potassium compounds from seaweed ash for the production of saltpeter, a key component of gunpowder.[1][2][3] He observed a violet vapor that condensed into dark, lustrous crystals.[2][4] Courtois shared his findings with other prominent chemists, including Joseph Louis Gay-Lussac and Humphry Davy , who independently confirmed that this new substance was a new element.[1][5][6] Gay-Lussac proposed the name "iode" (iodine) from the Greek word "iodes," meaning "violet-colored," a reference to its characteristic vapor.[1][7]

The availability of this new element, iodine, opened the door for the synthesis and investigation of its various compounds, including this compound.

The Synthesis of this compound: A Historical Perspective

While a single individual is not definitively credited with the first synthesis of this compound, its preparation follows logically from the well-understood chemistry of mercury salts and the newly discovered iodine. The early 19th century saw a surge in the preparation and characterization of new iodine compounds by chemists like Gay-Lussac and Davy.[6][8] The use of this compound as a pigment, known as "iodine scarlet," is documented in the early 19th century, indicating its synthesis and availability during that period.[9]

The most common and historically significant method for the synthesis of this compound is through a precipitation reaction.

Key Figures in the Early Chemistry of Iodine and its Compounds

While a specific "discoverer" of synthesized this compound is not clearly documented, the groundwork was laid by several key figures:

-

Bernard Courtois (1777-1838): A French chemist and saltpeter manufacturer, he is credited with the initial discovery of iodine in 1811.[3][4][10] His work provided the essential element for the later synthesis of iodides.[11][12]

-

Joseph Louis Gay-Lussac (1778-1850): A prominent French chemist who conducted extensive research on the newly discovered iodine, characterizing it as an element and preparing many of its compounds.[6][7][8]

-

Sir Humphry Davy (1778-1829): A renowned English chemist who also independently confirmed the elemental nature of iodine and investigated its chemical properties.[5][13]

The collective work of these pioneers in the early 19th century established the fundamental chemistry necessary for the synthesis of compounds like this compound.

Quantitative Data

The physical and chemical properties of this compound are crucial for its various applications. The following tables summarize key quantitative data for its two primary allotropes: the stable red alpha (α) form and the yellow beta (β) form, which exists at higher temperatures.

| Property | Value |

| Chemical Formula | HgI₂ |

| Molar Mass | 454.40 g/mol |

| Appearance | Scarlet-red, odorless, tasteless powder (α-form)[14][15] |

| Density | 6.36 g/cm³ |

| Melting Point | 259 °C (532 K) |

| Boiling Point | 354 °C (627 K) |

| Solubility in Water | 0.006 g / 100 mL at 25 °C[14] |

| Crystal Structure (α-form) | Tetragonal[16] |

| Crystal Structure (β-form) | Orthorhombic |

| Thermochromic Transition | α-form (red) to β-form (yellow) at 127 °C (400 K) |

Experimental Protocols

Historical Synthesis: Precipitation Method (Early 19th Century)

This protocol is a generalized representation of the likely method used in the early 19th century, based on the established chemical knowledge of the time.

Objective: To synthesize this compound via a precipitation reaction.

Materials:

-

Mercuric chloride (HgCl₂)

-

Potassium iodide (KI)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filter paper and funnel

Procedure:

-

Prepare Solutions:

-

Dissolve a known quantity of mercuric chloride in distilled water in a beaker.

-

In a separate beaker, dissolve a stoichiometric amount of potassium iodide in distilled water. The molar ratio of HgCl₂ to KI is 1:2.

-

-

Precipitation:

-

Slowly add the potassium iodide solution to the mercuric chloride solution while continuously stirring.

-

A vibrant scarlet-red precipitate of this compound will form immediately. The reaction is: HgCl₂(aq) + 2KI(aq) → HgI₂(s) + 2KCl(aq)

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Collect the precipitate by filtration using filter paper.

-

Wash the precipitate with distilled water to remove soluble impurities, primarily potassium chloride (KCl).

-

Dry the collected this compound powder.

-

Modern Laboratory Synthesis of this compound

This protocol provides a more detailed and controlled method for the synthesis of this compound, suitable for laboratory research.

Objective: To prepare pure this compound.

Materials:

-

Mercuric chloride (HgCl₂), 10.0 g

-

Potassium iodide (KI), 12.2 g

-

Distilled water

-

500 mL beakers

-

Stirring plate and magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Drying oven

Procedure:

-

Solution Preparation:

-

In a 250 mL beaker, dissolve 10.0 g of mercuric chloride in 150 mL of distilled water with gentle heating and stirring.

-

In a separate 250 mL beaker, dissolve 12.2 g of potassium iodide in 100 mL of distilled water.

-

-

Precipitation:

-

Slowly add the potassium iodide solution to the stirred mercuric chloride solution.

-

A dense, red precipitate of this compound will form. Continue stirring for 10-15 minutes to ensure complete reaction.

-

-

Digestion and Filtration:

-

Gently heat the mixture to near boiling for 10 minutes to promote the formation of larger, more easily filterable crystals.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

-

Washing and Drying:

-

Wash the precipitate on the filter paper with several portions of cold distilled water to remove any remaining soluble salts.

-

Transfer the filter cake to a watch glass and dry in an oven at 70°C to a constant weight.[16]

-

Mandatory Visualizations

Historical Timeline of Discovery

Caption: Historical timeline from the knowledge of mercury to the discovery of iodine and the subsequent synthesis and use of this compound.

Synthesis and Purification Workflow

Caption: A typical workflow for the synthesis and purification of this compound via the precipitation method.

Thermochromic Phase Transition

Caption: The reversible thermochromic phase transition of this compound between its alpha and beta crystalline forms.

Historical and Modern Applications

Medicinal Uses

In the 19th and early 20th centuries, this compound was used therapeutically, most notably for the treatment of syphilis.[17] It was often administered in formulations designed to improve its solubility and delivery.

-

Gilbert's Syrup: This formulation contained approximately 0.05% w/v this compound, which was solubilized with potassium iodide.[17] It was listed in the French Pharmacopoeia until 1949 for the treatment of syphilis.[17]

-

Ointments: Ointments containing up to 2% this compound were used topically to treat skin conditions such as ringworm.[17]

The use of this compound in medicine has been discontinued (B1498344) due to its high toxicity.

Veterinary Medicine

This compound has seen use in veterinary medicine, primarily in "blister ointments."[15][16] These ointments were applied topically to treat conditions such as bursal enlargements and exostoses in horses.[15][16]

Chemical Analysis: Nessler's Reagent

This compound is a key component in the preparation of Nessler's reagent , a solution used for the qualitative and quantitative detection of ammonia (B1221849).[15][16] The reagent is an alkaline solution of potassium tetraiodomercurate(II) (K₂[HgI₄]), which reacts with ammonia to produce a distinct yellow-to-brown coloration.

Semiconductor Radiation Detectors

In modern science and technology, this compound has found a niche application as a semiconductor material for the fabrication of X-ray and gamma-ray detectors that can operate at room temperature.[15][16] Its high atomic number and wide bandgap make it an effective material for this purpose.

Conclusion

The history of this compound is a compelling narrative that mirrors the evolution of chemistry and medicine. From its origins in the groundbreaking discovery of iodine to its use as a vibrant but toxic pigment and a potent but dangerous medication, this compound has played a varied role in scientific and medical history. Today, while its therapeutic applications are a relic of the past due to its inherent toxicity, its unique physical properties continue to make it a subject of interest in the field of materials science for advanced detector technologies. This guide has provided a comprehensive overview of the key historical, chemical, and technical aspects of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

References

- 1. Discovering iodine | Feature | RSC Education [edu.rsc.org]

- 2. indiatoday.in [indiatoday.in]

- 3. lindahall.org [lindahall.org]

- 4. Bernard Courtois | Discovery of iodine, Element isolation, Gunpowder production | Britannica [britannica.com]

- 5. Humphry Davy - Wikipedia [en.wikipedia.org]

- 6. Joseph-Louis Gay-Lussac | French Chemist & Physicist | Britannica [britannica.com]

- 7. encyclopedia.com [encyclopedia.com]

- 8. Biographies of Scientific Men/Gay-Lussac - Wikisource, the free online library [en.wikisource.org]

- 9. cameo.mfa.org [cameo.mfa.org]

- 10. Barnard Courtois Facts for Kids [kids.kiddle.co]

- 11. Bernard Courtois - Wikipedia [en.wikipedia.org]

- 12. Joseph-Louis Gay-Lussac | Research Starters | EBSCO Research [ebsco.com]

- 13. Sir Humphry Davy | Inventions, Biography, & Facts | Britannica [britannica.com]

- 14. This compound | HgI2 | CID 24485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. macsenlab.com [macsenlab.com]

- 16. azom.com [azom.com]

- 17. Mercury - History and Drug-Application_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Mercuric Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercuric iodide (HgI₂), a compound known for its striking thermochromic properties and diverse crystalline structures, holds significance in various scientific fields, from materials science to historical pharmaceutical applications. This document provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of this compound. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its fundamental attributes. While its use in medicine is now largely historical due to its toxicity, its properties as a reagent and semiconductor continue to be of interest.

Chemical and Physical Properties

This compound is an inorganic compound with the molecular formula HgI₂.[1][2] It is a dense, odorless, and tasteless powder that is sensitive to light.[3] A key characteristic of this compound is its polymorphism, existing in several crystalline forms, most notably the alpha (α) and beta (β) forms.[1][4] The stable form at room temperature is the red, tetragonal α-HgI₂.[1][5] This compound is sparingly soluble in water but exhibits greater solubility in organic solvents and aqueous solutions of alkali iodides.[2][3]

Thermochromism

This compound is well-known for its thermochromic behavior.[4][6] When the red α-form is heated to temperatures above 127°C (400 K), it undergoes a phase transition to the pale yellow, rhombic β-form.[1][4][7] Upon cooling, the yellow β-form reverts to the stable red α-form.[5][7] This reversible color change is a classic demonstration of a thermally induced crystal structure transformation.[7] A third, metastable orange form can also be produced through recrystallization.[4][6]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | HgI₂ | [2][3][6] |

| Molar Mass | 454.40 g/mol | [1][3][4] |

| Appearance | Scarlet-red crystalline powder (α-form), Yellow powder (β-form) | [1][2][3] |

| Density | 6.36 g/cm³ (α-form) | [1][4][6] |

| Melting Point | 259 °C (532 K) | [1][4][6] |

| Boiling Point | 354 °C (627 K) | [4][6] |

| Transition Temperature (α → β) | 127 °C (400 K) | [1][4][7] |

Table 2: Solubility Data

| Solvent | Solubility | References |

| Water | 0.006 g/100 g at 25 °C | [3] |

| Alcohol | 1 g/115 ml; 1 g/20 ml (boiling) | [3] |

| Ether | 1 g/120 ml | [3] |

| Acetone | 1 g/60 ml | [3] |

| Potassium Iodide Solution | Soluble (forms K₂[HgI₄]) | [3][4] |

Structure and Crystallography

The different allotropes of this compound are defined by their distinct crystal structures.

α-Mercuric Iodide

The stable, red α-form possesses a tetragonal crystal structure.[1][2][6] In this arrangement, each mercury atom is tetrahedrally coordinated to four iodide ions.[1][8] These HgI₄ tetrahedra are linked at their corners to form layers.[1][8][9]

β-Mercuric Iodide

The yellow β-form, stable above 127 °C, has an orthorhombic (or rhombic) crystal structure.[1][10] This structure is composed of linear I-Hg-I molecules.[1][8]

Structural Diagrams

The following diagrams illustrate the crystal structures of the alpha and beta forms of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound is through a precipitation reaction.[4][6][11]

Materials:

-

Mercury(II) chloride (HgCl₂)

-

Potassium iodide (KI)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of mercury(II) chloride. For example, dissolve 13.5 g of HgCl₂ in 150 ml of distilled water.[11]

-

Prepare an aqueous solution of potassium iodide. For example, dissolve 16.6 g of KI in 200 ml of distilled water.[11]

-

Slowly add the potassium iodide solution to the mercury(II) chloride solution while stirring continuously.[4][6]

-

A scarlet-red precipitate of this compound will form immediately.[3]

-

Filter the precipitate using suction filtration.[11]

-

Wash the collected precipitate with distilled water to remove any soluble impurities.[11]

-

Dry the purified this compound in a desiccator or at a temperature of 70 °C.[6][11]

Purification by Sublimation

For obtaining high-purity this compound, sublimation is an effective purification technique.[11]

Procedure:

-

Place the dried this compound in an evaporating dish.

-

Gently heat the dish. The this compound will sublime, forming yellow vapors.[11]

-

These vapors will condense on a cooler surface, such as a watch glass placed over the evaporating dish, forming a mixture of red and yellow crystals.[11]

-

The purified crystals can be collected from the condensation surface. The yellow crystals will slowly convert to the more stable red form, a process that can be expedited by gentle scratching.[11]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Applications and Relevance to Drug Development

Historically, this compound was used in veterinary medicine as a blister ointment and had some applications as a topical antiseptic.[6][12] However, due to its high toxicity, its use in medicine has been discontinued.[2]

In the context of modern drug development, this compound is primarily of interest as a reagent in organic synthesis.[2][13] It can be used in the preparation of other mercury-containing compounds and as a catalyst in certain chemical reactions.[13] Its unique properties also make it a material of interest for semiconductor applications, including in detectors for X-rays and gamma rays, which can have applications in medical imaging technologies.[6][10][14][15]

Safety and Toxicology

This compound is an extremely toxic compound.[6][16] It is fatal if swallowed, inhaled, or in contact with skin.[16][17][18] Prolonged or repeated exposure may cause damage to organs, particularly the kidneys.[16] It is also very toxic to aquatic life with long-lasting effects.[6][16]

Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17][19]

-

Avoid creating dust.[16]

-

Store in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[17]

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a compound with rich chemical and physical properties, most notably its polymorphism and thermochromism. While its direct application in pharmaceuticals is now obsolete due to its severe toxicity, a thorough understanding of its synthesis, structure, and reactivity remains valuable for researchers in materials science and as a reagent in chemical synthesis. The protocols and data presented in this guide offer a foundational resource for professionals working with or encountering this historically significant compound. Strict adherence to safety protocols is paramount when handling this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. CAS 7774-29-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | HgI2 | CID 24485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mercury(II) iodide - Wikipedia [en.wikipedia.org]

- 5. Science made alive: Chemistry/Compounds [woelen.homescience.net]

- 6. azom.com [azom.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. sbfisica.org.br [sbfisica.org.br]

- 11. prepchem.com [prepchem.com]

- 12. Mercury(I) iodide - Wikipedia [en.wikipedia.org]

- 13. chemimpex.com [chemimpex.com]

- 14. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 15. This compound detector systems for identifying substances by X-ray energy dispersive diffraction | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. lobachemie.com [lobachemie.com]

- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Synthesis of Mercuric Iodide from Mercury(II) Chloride and Potassium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of mercuric iodide (HgI₂) through the reaction of mercury(II) chloride (HgCl₂) and potassium iodide (KI). This document details the underlying chemical principles, provides a detailed experimental protocol, and outlines the necessary safety precautions for handling the hazardous materials involved.

Chemical Principles

The synthesis of this compound from mercury(II) chloride and potassium iodide is a precipitation reaction.[1] When aqueous solutions of the two reactants are mixed, the highly insoluble this compound precipitates out of the solution as a vibrant scarlet-orange solid.[2][3][4] The reaction is a double displacement reaction where the iodide ions from potassium iodide replace the chloride ions in mercury(II) chloride.[5][6][7]

The balanced chemical equation for this reaction is:

HgCl₂(aq) + 2KI(aq) → HgI₂(s) + 2KCl(aq) [1][5][6]

Initially, a yellow precipitate of the beta crystalline form (β-HgI₂) may be observed, which rapidly converts to the more stable red alpha form (α-HgI₂).[8][9] this compound exhibits thermochromism; the red alpha form reversibly transitions to a yellow beta form when heated above 127 °C.[2][10]

An excess of potassium iodide should be avoided during the initial precipitation, as it can lead to the formation of the soluble complex ion, tetraiodomercurate(II) ([HgI₄]²⁻), which would decrease the yield of the desired product.[11][12] This complex is known as Nessler's reagent when in an alkaline solution and is used for the detection of ammonia.[12][13]

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in this synthesis.

| Compound | Molar Mass ( g/mol ) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Mercury(II) Chloride (HgCl₂) ** | 271.52 | 5.43 | 276 | 304 | 7.4 g/100 mL (20 °C) |

| Potassium Iodide (KI) | 166.00 | 3.12 | 681 | 1330 | 144 g/100 mL (20 °C) |

| This compound (HgI₂) ** | 454.40 | 6.36 | 259 | 354 | 0.006 g/100 mL (25 °C)[10] |

| Potassium Chloride (KCl) | 74.55 | 1.98 | 770 | 1420 | 34.4 g/100 mL (20 °C) |

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[14]

3.1. Materials and Equipment

-

Mercury(II) chloride (HgCl₂), 13.5 g

-

Potassium iodide (KI), 16.6 g

-

Distilled water

-

Beakers (250 mL and 400 mL)

-

Graduated cylinders

-

Glass stirring rod

-

Buchner funnel and flask

-

Filter paper

-

Watch glass

-

Drying oven or desiccator

-

Sand bath (optional, for purification by sublimation)

-

Petri dish (optional, for collecting sublimed crystals)

3.2. Procedure

-

Preparation of Reactant Solutions:

-

In a 250 mL beaker, dissolve 13.5 g of mercury(II) chloride in 150 mL of distilled water. Stir the solution until the solid is completely dissolved.

-

In a 400 mL beaker, dissolve 16.6 g of potassium iodide in 200 mL of distilled water. Stir until the solid is completely dissolved.

-

-

Precipitation:

-

Isolation and Washing of the Product:

-

Allow the precipitate to settle.

-

Set up a suction filtration apparatus with a Buchner funnel and filter paper.

-

Carefully pour the mixture into the Buchner funnel and apply suction to filter the precipitate.

-

Wash the precipitate in the funnel with approximately 100 mL of distilled water to remove the soluble potassium chloride byproduct and any unreacted starting materials.

-

-

Drying:

3.3. Purification (Optional)

For higher purity, the dried this compound can be purified by sublimation.[14]

-

Place the dry this compound in an evaporating dish.

-

Embed the evaporating dish in a sand bath.

-

Cover the evaporating dish with a cool surface, such as a watch glass or a Petri dish, through which cooling water can be circulated if desired.

-

Gently heat the sand bath. The this compound will sublime, and the pure crystals will deposit on the cool surface.[14]

Visualizations

Reaction Pathway

References

- 1. HgCl2 + 2 KI → HgI2 + 2 KCl - Balanced equation | Chemical Equations online! [chemequations.com]

- 2. azom.com [azom.com]

- 3. sodium iodide and mercury(II) chloride [chemedx.org]

- 4. reddit.com [reddit.com]

- 5. homework.study.com [homework.study.com]

- 6. gauthmath.com [gauthmath.com]

- 7. brainly.com [brainly.com]

- 8. Precipitation of Mercury(II) Iodide from Mercury(II) Nitrate [chemedx.org]

- 9. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 10. Mercury(II) iodide - Wikipedia [en.wikipedia.org]

- 11. Addition of excess potassium iodide solution to a solution class 12 chemistry CBSE [vedantu.com]

- 12. In the reaction HgCl2+excessKIto XxrightarrowNH4Cl+NaOHY class 11 chemistry CBSE [vedantu.com]

- 13. Potassium this compound | HgI4.2K | CID 24542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. Buy Potassium this compound | 7783-33-7 [smolecule.com]

An In-depth Technical Guide to the Thermochromic Properties of Mercuric Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercuric iodide (HgI₂) is a fascinating inorganic compound renowned for its striking thermochromic properties. This technical guide provides a comprehensive overview of the fundamental principles governing its reversible color change, detailing the structural transformation between its low-temperature alpha (α) and high-temperature beta (β) phases. This document outlines detailed experimental protocols for the synthesis of this compound and its characterization using differential scanning calorimetry (DSC), X-ray diffraction (XRD), and UV-Vis spectroscopy. Quantitative data on the transition temperature, crystallographic parameters, and electronic properties are summarized in tabular format for clarity and comparative analysis. Furthermore, this guide includes visual representations of the crystal structure transition and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying processes.

Introduction

Thermochromism, the reversible change of a substance's color with temperature, is a phenomenon of significant interest in materials science, with applications ranging from temperature sensors and smart windows to security inks. This compound stands as a classic example of a thermochromic material, exhibiting a distinct and reversible transition from a red to a yellow solid upon heating. This color change is a direct consequence of a solid-state phase transition, which alters the material's crystal lattice and, consequently, its electronic band structure and light absorption properties. Understanding the intricacies of this transition is crucial for harnessing the potential of this compound and other thermochromic materials in various technological applications. This guide serves as a technical resource for researchers and professionals, offering in-depth information on the synthesis, characterization, and fundamental properties of this compound.

The Thermochromic Transition of this compound

The thermochromism of this compound is characterized by a reversible phase transition between two crystalline polymorphs: the red alpha (α) form and the yellow beta (β) form.

-

α-Mercuric Iodide: Stable at room temperature, this polymorph is a vibrant red crystalline solid.

-

β-Mercuric Iodide: This form is stable at temperatures above the transition point and appears as a pale-yellow solid.

The transition from the α-phase to the β-phase occurs upon heating, with the reverse process happening upon cooling. This transition is a first-order phase transition, characterized by a discontinuous change in enthalpy and crystal structure.

Mechanism of Color Change

The color of a semiconductor is determined by its electronic band gap, which is the energy difference between the valence band and the conduction band. The absorption of photons with energy equal to or greater than the band gap excites electrons from the valence band to the conduction band. The perceived color of the material is the complementary color of the light it absorbs.

The thermochromic behavior of this compound is a direct result of the change in its crystal structure, which in turn modifies its electronic band structure and, consequently, its band gap energy.

-

Red α-Phase: The tetragonal crystal structure of α-HgI₂ results in a smaller band gap. This allows for the absorption of light in the blue-green region of the visible spectrum, leading to the perception of a red color.

-

Yellow β-Phase: The transition to the orthorhombic crystal structure of β-HgI₂ at elevated temperatures leads to an increase in the band gap energy. This shift in the absorption edge towards higher energies (shorter wavelengths) results in the absorption of violet-blue light, and the material appears yellow.

Quantitative Data

The following tables summarize the key quantitative data associated with the thermochromic properties of this compound.

Table 1: Thermal and Electronic Properties

| Property | Value | Reference |

| Transition Temperature (α → β) | ~127 °C (400 K) | |

| Enthalpy of Transition (ΔHt) | Value not consistently reported in literature | |

| Band Gap Energy (α-HgI₂) | ~2.13 eV | [1] |

| Band Gap Energy (β-HgI₂) | ~2.7 eV | [2] |

Table 2: Crystallographic Properties

| Property | α-Mercuric Iodide | β-Mercuric Iodide | Reference |

| Crystal System | Tetragonal | Orthorhombic | [3] |

| Space Group | P4₂/nmc | Cmce | [4][5] |

| Lattice Parameters | a = 4.37 Å, c = 12.44 Å | a = 4.60 Å, b = 9.14 Å, c = 9.83 Å | [5][6] |

Experimental Protocols

Caution: this compound and its precursors are highly toxic. All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis of this compound (Precipitation Method)

This protocol describes the synthesis of this compound via the precipitation reaction between potassium iodide and a soluble mercury(II) salt.

Materials:

-

Mercury(II) chloride (HgCl₂) or Mercury(II) nitrate (B79036) (Hg(NO₃)₂)

-

Potassium iodide (KI)

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven or desiccator

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of mercury(II) chloride or mercury(II) nitrate in distilled water.

-

Prepare a 0.5 M solution of potassium iodide in distilled water.[7]

-

-

Precipitation:

-

Slowly add the potassium iodide solution to the mercury(II) salt solution while continuously stirring.

-

A vibrant orange-red precipitate of this compound will form immediately.[8]

-

-

Isolation and Washing:

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by filtration.

-

Wash the precipitate several times with distilled water to remove any unreacted salts.

-

-

Drying:

-

Carefully transfer the filtered this compound to a watch glass or petri dish.

-

Dry the product in a desiccator or in an oven at a low temperature (e.g., 70 °C) to avoid any premature phase transition.[5]

-

Characterization Methods

DSC is used to determine the transition temperature and enthalpy of the α to β phase transition.

Typical Experimental Parameters:

-

Sample Mass: 5-10 mg of dried this compound powder.[9]

-

Crucible: Aluminum or platinum pans.

-

Atmosphere: Inert atmosphere, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min.

-

Heating/Cooling Rate: A controlled rate, typically 10 °C/min.[10]

-

Temperature Program: Heat the sample from room temperature to approximately 150 °C (above the transition temperature) and then cool back to room temperature.

-

Analysis: The endothermic peak on the heating curve corresponds to the α → β transition. The peak temperature provides the transition temperature, and the integrated area of the peak gives the enthalpy of transition.

XRD is employed to identify the crystal structures of the α and β phases and to determine their lattice parameters.

Typical Experimental Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Sample Preparation: A thin layer of the powdered sample is mounted on a sample holder. For high-temperature measurements of the β-phase, a heated stage is required.

-

Scan Range (2θ): A range of 10° to 80° is typically sufficient to capture the characteristic diffraction peaks of both phases.

-

Scan Speed: A slow scan speed, for example, 1-2°/min, is recommended to obtain high-resolution data.

-

Analysis: The positions and intensities of the diffraction peaks are compared with standard diffraction patterns (e.g., from the JCPDS database) to confirm the phase. The lattice parameters can be calculated from the peak positions using Bragg's Law.

UV-Vis spectroscopy is used to investigate the change in the electronic band gap during the thermochromic transition. As this compound is a solid, diffuse reflectance spectroscopy is a suitable technique.[11][12]

Typical Experimental Parameters:

-

Spectrometer: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory and a heating stage.[1]

-

Wavelength Range: 300-800 nm to cover the visible spectrum and the absorption edges of both phases.

-

Sample Preparation: The powdered sample is placed in a sample holder. A non-absorbing, highly reflective material like BaSO₄ or a calibrated standard is used as a reference.

-

Measurement: Reflectance spectra are recorded at different temperatures, below and above the transition temperature.

-

Analysis: The absorption edge in the diffuse reflectance spectrum can be used to estimate the band gap energy of the material at different temperatures. A Tauc plot analysis can be applied to the reflectance data to determine the band gap.

Visualizations

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

Caption: Experimental workflow for the synthesis and characterization of thermochromic this compound.

Caption: Reversible thermochromic phase transition of this compound.

Conclusion

This compound serves as an exemplary material for studying the principles of thermochromism. Its reversible and visually distinct color change is directly linked to a well-defined solid-state phase transition. This technical guide has provided a comprehensive overview of the synthesis, characterization, and underlying mechanisms of the thermochromic properties of this compound. The detailed experimental protocols and tabulated quantitative data offer a valuable resource for researchers and professionals in materials science and related fields. The provided visualizations aim to further clarify the experimental workflow and the dynamics of the phase transition. A deeper understanding of such materials paves the way for the development of novel stimuli-responsive materials with tailored properties for a wide array of applications.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. race.elsevierpure.com [race.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. UV VISIBLE REFLECTANCESPECTROSCOPY AND APPLICATION | PPTX [slideshare.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Mercury(I) iodide | 7783-30-4 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Differential Scanning Calorimetry (DSC) | RISE [ri.se]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Diffuse reflectance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. mmrc.caltech.edu [mmrc.caltech.edu]

alpha and beta phases of mercuric iodide

An In-depth Technical Guide to the Alpha and Beta Phases of Mercuric Iodide

Introduction

This compound (HgI₂), a compound of mercury and iodine, is a material of significant scientific and technological interest. It exists as a scarlet-red, odorless, and tasteless powder in its most stable form.[1][2][3] While it can be found in nature as the rare mineral coccinite, it is typically produced synthetically for various applications.[1][3][4] A key characteristic of this compound is its polymorphism, the ability to exist in multiple crystalline forms. The two most prominent phases are the alpha (α) and beta (β) phases, which exhibit distinct physical and chemical properties.

This technical guide provides a comprehensive overview of the α and β phases of this compound, detailing their properties, the dynamics of their phase transition, experimental protocols for their synthesis and characterization, and their primary applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound.

Properties of Alpha and Beta Phases

The are distinguished by their color, crystal structure, and stability under different temperature conditions. The α-phase is the stable form at room temperature, while the β-phase is stable at higher temperatures. A third, metastable orange form can also be produced through recrystallization but eventually converts back to the more stable alpha form.[4][5]

The quantitative properties of the alpha and beta phases are summarized in the table below for ease of comparison.

| Property | Alpha (α) Phase | Beta (β) Phase |

| Color | Red-orange / Scarlet-red[1][6][7][8] | Pale yellow[4][6][7] |

| Crystal System | Tetragonal[1][5][7] | Orthorhombic[7][9] |

| Stability | Stable below 126-127°C[4][6] | Stable above 126-127°C[4][6] |

| Density | 6.36 g/cm³[1][4][5] | Not specified, but a structural change occurs |

| Band Gap | ~2.1 eV[10] | ~4.03 eV[9] |

| Refractive Index (n D) | 2.455[4][5] | Not specified |

| Melting Point | 259 °C[1][4][5] | (Transitions to α-phase upon cooling) |

| Boiling Point | 350-354 °C (sublimes)[1][4][5] | (Transitions to α-phase upon cooling) |

| Solubility in Water | Very low (<100 ppm, ~6 mg/100 mL)[3][4][8] | Not specified |

Thermochromic Phase Transition

This compound is a well-known thermochromic compound, meaning it changes color in response to temperature changes.[4][6][11] This phenomenon is driven by a reversible phase transition between the alpha and beta crystalline forms.

When the red α-HgI₂ is heated, it undergoes a phase transition to the pale yellow β-HgI₂ at a temperature of approximately 126-127°C (400 K).[1][4][5][6][12] This transformation involves a change in the crystal structure from tetragonal to orthorhombic.[1][7] As the yellow β-phase is cooled, it reverts to the stable red α-phase, though this reverse transition exhibits hysteresis, often occurring at a lower temperature.[1][9]

Caption: Reversible thermochromic phase transition between α- and β-HgI₂.

Crystal Structure

The distinct properties of the alpha and beta phases originate from their different crystal structures.

-

Alpha-HgI₂ (Tetragonal): In its stable room-temperature form, α-HgI₂ has a tetragonal crystal structure. It consists of layers where each mercury (Hg) atom is tetrahedrally coordinated to four iodine (I) atoms.[1] This layered structure is a key factor in its semiconductor properties.

-

Beta-HgI₂ (Orthorhombic): Upon heating past the transition temperature, the crystal lattice rearranges into an orthorhombic system. This structural change alters the coordination of the atoms and the electronic band structure, resulting in the observed color change from red to yellow.[1][7]

Caption: Schematic of atomic coordination in α- and β-HgI₂ phases.

Experimental Protocols

Synthesis of this compound (Precipitation Method)

This protocol describes the common laboratory synthesis of α-HgI₂.

-

Objective: To produce solid this compound from aqueous solutions.

-

Materials:

-

Mercury(II) chloride (HgCl₂)

-

Potassium iodide (KI)

-

Distilled water

-

Beakers, stirring rod, filtration apparatus (e.g., Buchner funnel)

-

-

Methodology:

-

Prepare an aqueous solution of mercury(II) chloride (HgCl₂).

-

Separately, prepare an aqueous solution of potassium iodide (KI).

-

Slowly add the potassium iodide solution to the mercury(II) chloride solution while stirring continuously.[4]

-

A scarlet-red precipitate of this compound (HgI₂) will form immediately according to the reaction: HgCl₂ + 2KI → HgI₂ (s) + 2KCl.[4]

-

Continue stirring to ensure the reaction is complete.

-

Filter the precipitate from the solution using a filtration apparatus.

-

Wash the collected precipitate with distilled water to remove residual soluble salts (like KCl).

-

Dry the final product, typically in an oven at a controlled temperature (e.g., 70°C), to yield pure α-HgI₂ powder.[4][5]

-

Caption: Experimental workflow for the precipitation synthesis of α-HgI₂.

Inducing the α-β Phase Transition

This protocol describes the procedure to observe the thermochromic transition.

-

Objective: To transform α-HgI₂ to β-HgI₂ and observe the color change.

-

Materials:

-

Powdered α-HgI₂

-

Test tube or other suitable heat-resistant container

-

Heat source (e.g., hot plate, Bunsen burner)

-

-

Methodology:

-

Place a small amount of red α-HgI₂ powder into a test tube.

-

Gently heat the container.

-

Observe the powder as the temperature increases. As the temperature approaches and exceeds 126-127°C, the color will transition from red to a distinct pale yellow.[6][11][12][13] This indicates the formation of β-HgI₂.

-

Remove the container from the heat source and allow it to cool.

-

Upon cooling below the transition temperature, the yellow β-HgI₂ will gradually revert to the red α-HgI₂ form.[4][6] Mechanical agitation (e.g., scratching) can sometimes accelerate this reverse transition.[13]

-

Applications in Research and Technology

The unique semiconductor properties of this compound make it a valuable material in several advanced applications, particularly for radiation detection.

-

X-ray and Gamma-ray Detectors: this compound is a high-performance semiconductor material used to fabricate detectors for X-rays and gamma rays that can operate at room temperature.[4][5][14] Its advantages include a wide bandgap (reducing thermal noise), high density, and high atomic number, which result in high detection efficiency.[10][14] These detectors are crucial in fields such as astronomy, medical imaging, and the monitoring of nuclear materials.[10][14][15]

-

Nessler's Reagent: this compound is a key component in the preparation of Nessler's reagent (K₂[HgI₄]), which is widely used in analytical chemistry for the colorimetric detection of ammonia.[1][3][4]

-

Pharmaceutical and Veterinary Uses: Historically, this compound has been used for its antiseptic properties.[16] In veterinary medicine, it is used in blister ointments for conditions like exostoses and bursal enlargements.[1][3][4]

-

Drug Development Research: In pharmaceutical research, it serves as a reagent in the synthesis of certain medicinal compounds.[16]

Safety and Handling

This compound, like all mercury compounds, is extremely toxic. It is classified as fatal if swallowed, inhaled, or in contact with skin, and it can cause organ damage through prolonged or repeated exposure.[1][5] It is also very toxic to aquatic life.[5] All handling of this compound must be performed with strict safety precautions, including the use of appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. Disposal must be carried out in accordance with hazardous waste regulations.[5][13]

References

- 1. grokipedia.com [grokipedia.com]

- 2. laballey.com [laballey.com]

- 3. macsenlab.com [macsenlab.com]

- 4. Mercury(II) iodide - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. Thermochromism: Mercury(II) Iodide [chemedx.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | HgI2 | CID 24485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. m.youtube.com [m.youtube.com]

- 12. Thermochromism: Mercury(II) Iodide - Temperature Increases | Chemical Education Xchange [chemedx.org]

- 13. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

A Technical Guide to the Crystal Structures of Red and Yellow Mercuric Iodide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct crystalline structures of the two primary allotropes of mercuric iodide: the red alpha (α) form and the yellow beta (β) form. Understanding these polymorphic structures is crucial for applications in areas such as semiconductor development, X-ray and gamma-ray detection, and materials science. This document provides a comprehensive comparison of their crystallographic data, detailed experimental protocols for their synthesis and interconversion, and visualizations of the underlying structural relationships.

Introduction to the Polymorphism of this compound

This compound (HgI₂) is a chemical compound that exhibits thermochromism, a property where its color changes with temperature. This phenomenon is a direct consequence of a reversible phase transition between two distinct crystal structures. At room temperature, the thermodynamically stable form is the red α-polymorph. Upon heating to approximately 127°C (400 K), it undergoes a phase transition to the pale yellow β-polymorph.[1] This transition is reversible, with the material reverting to its red color upon cooling.[1] A third, metastable orange form can also be produced through recrystallization.[1]

The red form possesses a layered tetrahedral crystal structure, while the high-temperature yellow form is characterized by a different, orthorhombic arrangement.[2][3] These structural differences are responsible for their distinct optical and electronic properties.

Comparative Crystallographic Data

The fundamental differences between the red (α) and yellow (β) forms of this compound are quantitatively defined by their crystallographic parameters. The following table summarizes the key data for each polymorph.

| Property | Red (α) this compound | Yellow (β) this compound |

| Crystal System | Tetragonal[4] | Orthorhombic[2][3] |

| Space Group | P4₂/nmc (No. 137)[4] | Cmc2₁ (No. 36)[2][3] |

| Lattice Constants | a = 4.46 Å[4] | a = 4.96 Å |

| b = 4.46 Å[4] | b = 11.58 Å | |

| c = 12.87 Å[4] | c = 12.44 Å | |

| Lattice Angles | α = β = γ = 90°[4] | α = β = γ = 90° |

| Structural Motif | Corner-sharing HgI₄ tetrahedra forming layers[4] | Distorted edge-sharing HgI₆ octahedra[3] |

Experimental Protocols

Synthesis of Red this compound (α-HgI₂) by Precipitation

This protocol describes the synthesis of red this compound from aqueous solutions of mercury(II) chloride and potassium iodide.

Materials:

-

Mercury(II) chloride (HgCl₂)

-

Potassium iodide (KI)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven or desiccator

Procedure:

-

Prepare the reactant solutions:

-

Dissolve 13.5 g of mercury(II) chloride in 150 ml of distilled water in a beaker.

-

In a separate beaker, dissolve 16.6 g of potassium iodide in 200 ml of distilled water.

-

-

Precipitation:

-

While stirring, slowly add the potassium iodide solution to the mercury(II) chloride solution.

-

A vibrant red-orange precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Filter the precipitate using a suction filtration apparatus.

-

Wash the collected solid thoroughly with approximately 100 ml of distilled water to remove any soluble impurities.

-

-

Drying:

-

Carefully transfer the filtered this compound to a watch glass or evaporating dish and dry it in an oven at 70°C or in a desiccator.

-

Thermochromic Phase Transition: α-HgI₂ to β-HgI₂

This protocol outlines the procedure for observing the reversible phase transition between the red and yellow forms of this compound.

Materials:

-

Dry red this compound (α-HgI₂) powder

-

Test tube or petri dish

-

Hot plate or Bunsen burner

-

Spatula

Procedure:

-

Heating:

-

Place a small amount of the dry red this compound powder into a test tube or on a petri dish.

-

Gently heat the sample on a hot plate or with a Bunsen burner. The temperature should be raised to above 127°C.[1]

-

Observe the color change from red to a pale yellow as the α-form transforms into the β-form.

-

-

Cooling:

-

Remove the sample from the heat source and allow it to cool to room temperature.

-

Observe the gradual return of the red color as the β-form transforms back to the more stable α-form. This process can be hastened by gentle mechanical agitation, such as scratching the crystals.

-

Preparation of Metastable Orange this compound

The metastable orange form of this compound can be obtained through recrystallization from specific solvents.[1]

Materials:

-

Red this compound (α-HgI₂)

-

2-Chloroethanol (or other suitable organic solvent)

-

Beaker

-

Hot plate

-

Crystallization dish

Procedure:

-

Dissolution:

-

In a beaker, gently heat a minimal amount of 2-chloroethanol.

-

Add red this compound to the warm solvent until a saturated solution is obtained.

-

-

Recrystallization:

-

Allow the hot, saturated solution to cool slowly in a crystallization dish.

-

As the solution cools, orange, plate-like crystals of the metastable form will precipitate.

-

It is important to note that this orange form is unstable and will eventually convert to the stable red form.[1]

-

Visualization of Structures and Processes

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.

Synthesis Workflow

Caption: Workflow for the synthesis of red α-mercuric iodide.

Phase Transition of this compound

Caption: Phase transitions of this compound polymorphs.

Structural Unit Relationship

Caption: Coordination geometries of red and yellow this compound.

References

solubility of mercuric iodide in organic solvents

An In-depth Technical Guide to the Solubility of Mercuric Iodide in Organic Solvents

This guide provides a comprehensive overview of the solubility of this compound (HgI₂) in various organic solvents, tailored for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents is summarized below. The data has been compiled from various sources and standardized to provide a clear comparison. It is important to note that solubility is temperature-dependent; where available, this information has been included.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |

| Acetone | C₃H₆O | 25 (approx.) | 1.67 | [1] |

| Alcohol (Ethanol) | C₂H₅OH | 25 (approx.) | 0.87 | [1][2] |

| Boiling Alcohol (Ethanol) | C₂H₅OH | 78 | 5.00 | [2] |

| Carbon Disulfide | CS₂ | 25 (approx.) | 0.38 | [2] |

| Castor Oil | N/A | 25 (approx.) | 0.20 | [2] |

| Chloroform | CHCl₃ | 25 (approx.) | 0.11 | [2] |

| Diethyl Ether | (C₂H₅)₂O | 25 (approx.) | 0.83 | [1][2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | 10.0 | [3] |

| Ethyl Acetate | C₄H₈O₂ | 25 (approx.) | 1.33 | [2] |

| Olive Oil | N/A | 25 (approx.) | 0.43 | [2] |

Note: Some solubility data was originally reported in g/mL of solvent and has been converted to g/100g of solvent for consistency, assuming standard solvent densities at the given temperatures. The term "alcohol" is assumed to be ethanol (B145695) unless otherwise specified.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial applications. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus and Materials:

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

This compound (solid)

-

Organic solvent of interest

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.[4]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator). Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the solute and solvent.[6][7] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, allow the mixture to stand undisturbed for a period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.[4][7]

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the working range of the analytical instrument to be used.

-

Concentration Analysis: Determine the concentration of this compound in the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor. The solubility is typically expressed in grams per 100 g of solvent or moles per liter.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and fundamental technique for determining solubility that relies on the precise weighing of the solute dissolved in a known amount of solvent.[2][5][8]

Principle: A known volume of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Evaporating dish or watch glass

-

Pipettes

-

Oven

-

Desiccator

-

This compound (solid)

-

Organic solvent of interest

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1-3 of the Shake-Flask Method.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish or watch glass.

-

Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be done on a hot plate in a fume hood or in an oven set to a temperature that will evaporate the solvent without decomposing the this compound.

-

Drying: Once the solvent has completely evaporated, place the evaporating dish containing the solid residue in an oven at an appropriate temperature to ensure all residual solvent is removed.

-

Cooling and Weighing: Transfer the evaporating dish to a desiccator to cool to room temperature without absorbing moisture. Once cooled, weigh the dish with the dried solute on an analytical balance.

-

Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be calculated based on the initial volume of the saturated solution taken.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the thermodynamic solubility of this compound in an organic solvent using the shake-flask method followed by UV-Vis analysis.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | HgI2 | CID 24485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. pharmajournal.net [pharmajournal.net]

A Technical Guide to Coccinite: The Natural Occurrence of Mercuric Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract